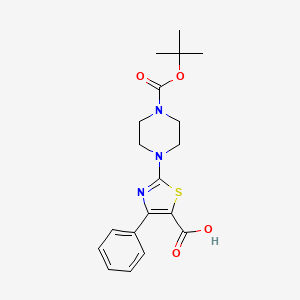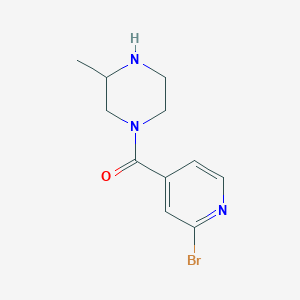
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is a chemical compound that features a piperazine ring substituted with a 2’-bromopyridinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including reductive amination and nucleophilic substitution reactions.
Introduction of the 2’-Bromopyridinyl Group: This step often involves the use of bromopyridine derivatives and coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Its ability to interact with biological targets makes it valuable for probing biochemical pathways .
Medicine
In medicinal chemistry, ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine and is investigated for its anti-tubercular activity.
Fluorinated Pyridines: These compounds also contain pyridine rings and are used in various chemical and biological applications.
Uniqueness
®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a bromopyridinyl group and a methyl group makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
909409-93-4 |
|---|---|
Molecular Formula |
C11H14BrN3O |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(2-bromopyridin-4-yl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c1-8-7-15(5-4-13-8)11(16)9-2-3-14-10(12)6-9/h2-3,6,8,13H,4-5,7H2,1H3 |
InChI Key |
XYPDUBMTNKQHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


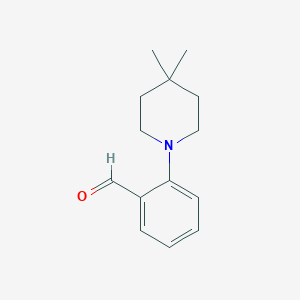
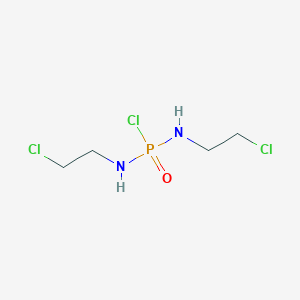
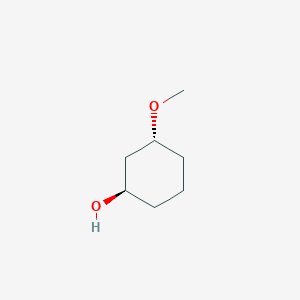
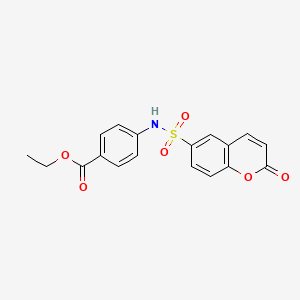
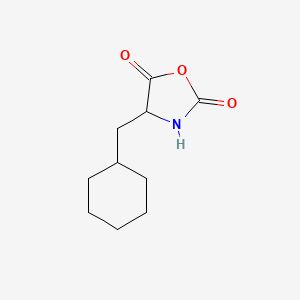
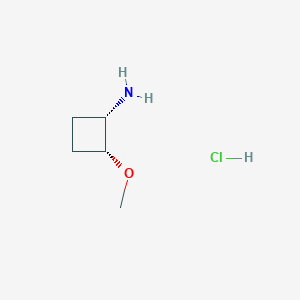
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)
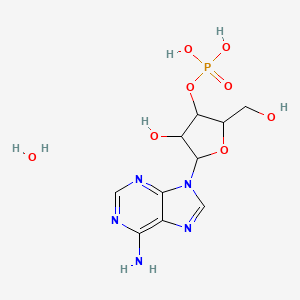
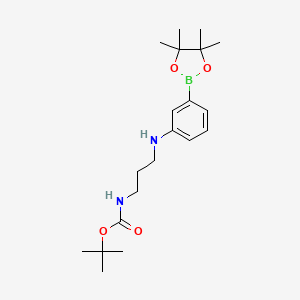
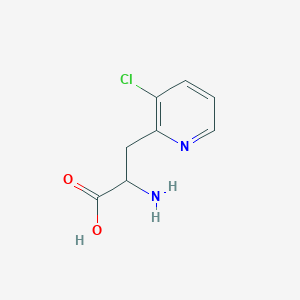
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
